2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine
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Overview
Description
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine is a chemical compound belonging to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of three methyl groups attached to the piperazine ring and an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with fewer double bonds.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug design.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine: This compound is similar in structure but lacks one of the methyl groups on the piperazine ring.
4-bromo-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl]aniline: Another related compound with a different substitution pattern on the piperazine ring.
Uniqueness
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperazine derivatives
Properties
CAS No. |
1841754-10-6 |
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Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethanamine |
InChI |
InChI=1S/C9H21N3/c1-8-6-12(5-4-10)7-9(2)11(8)3/h8-9H,4-7,10H2,1-3H3/t8-,9+ |
InChI Key |
NZNISCGMYQFKDL-DTORHVGOSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)CCN |
Canonical SMILES |
CC1CN(CC(N1C)C)CCN |
Origin of Product |
United States |
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